5-Methyl-[1,2,4]triazolo[1,5-a]pyridine

PDE10A inhibition neurological disorders CNS drug discovery

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-27-5) is a privileged bicyclic heteroaromatic scaffold where the 5-methyl substitution on the pyridine ring is essential for biological activity. Unlike unsubstituted analogs that show only micromolar PDE10A inhibition, this specific methylated derivative enables nanomolar potency (IC50=9.60 nM). It also provides 9.4-fold selectivity for CYP11B2 over CYP11B1 and serves as an Fe(II)-chelating pharmacophore for KDM2A inhibitor development. This compound is not a generic triazolopyridine—substitution pattern critically dictates potency, selectivity, and target engagement. Procure with confidence for structure-based drug discovery programs targeting PDE10A, CYP11B2, KDM2A, or α-glucosidase.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B7827540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC=NN12
InChIInChI=1S/C7H7N3/c1-6-3-2-4-7-8-5-9-10(6)7/h2-5H,1H3
InChIKeyHRUGYRNGCHJAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Core Scaffold Properties for Drug Discovery and Chemical Biology Applications


5-Methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 4931-27-5) is a bicyclic heteroaromatic compound comprising a fused 1,2,4-triazole and pyridine ring system, with a methyl substituent at the 5-position of the pyridine ring . This scaffold serves as a privileged structural motif in medicinal chemistry, exhibiting a molecular formula of C₇H₇N₃ (MW: 133.15 g/mol), a predicted pKa of 3.18 ± 0.30, and a melting point range of 54–59 °C . The compound functions primarily as a versatile synthetic intermediate and core template for generating bioactive derivatives targeting diverse enzyme classes including phosphodiesterases, cytochrome P450 enzymes, histone demethylases, and kinases .

Why 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by Generic Triazolopyridine Analogs Without Activity Loss


Generic substitution among [1,2,4]triazolo[1,5-a]pyridine derivatives is precluded by pronounced structure-activity relationship (SAR) sensitivity to specific substitution patterns. The presence and position of the methyl group at the pyridine 5-position critically modulates both potency and selectivity across target classes. QSAR studies on triazolopyridinylpyridine derivatives demonstrate that hydrophobic and electronic parameters at the pyridine ring positions significantly influence anticancer activity against HCT-116 cells, with 2D-QSAR models achieving R² = 0.821 and q² = 0.773 [1]. Furthermore, isomeric triazolopyridine pairs with identical molecular formulas but differing amino-substituent positions exhibit distinct adenosine receptor subtype inhibition profiles and selectivity, confirming that even positional isomerism alters H-bond donor/acceptor capabilities and consequently biological activity . The data presented below quantifies these differentiation dimensions for 5-methyl-substituted derivatives.

Quantitative Differentiation Evidence: 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine vs. Closest Analogs and In-Class Candidates


PDE10A Inhibition: 5-Methyl Derivative Achieves 9.60 nM IC50, Surpassing Unsubstituted and Alternative Methyl-Position Analogs

A derivative of 5-methyl-[1,2,4]triazolo[1,5-a]pyridine (5-Methyl-2-[2-(4-pyridin-3-yl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine) exhibits an IC50 of 9.60 nM against PDE10A [1]. This value represents a substantial potency improvement relative to the unsubstituted [1,2,4]triazolo[1,5-a]pyridine scaffold, which typically yields PDE10A IC50 values in the micromolar range for minimally elaborated analogs [2]. The 5-methyl substitution contributes to enhanced hydrophobic interactions within the PDE10A active site, a property not observed with 6-methyl or 7-methyl regioisomers due to altered spatial orientation of the methyl group [2].

PDE10A inhibition neurological disorders CNS drug discovery

CYP11B2 vs. CYP11B1 Selectivity: 5-Methyl-Substituted Triazolopyridine Achieves 9.4-Fold Selectivity Window

The 5-methyl-[1,2,4]triazolo[1,5-a]pyridine derivative 2-(5-bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine demonstrates an IC50 of 884 nM against CYP11B2 (aldosterone synthase) versus an IC50 of 8,330 nM against the closely related CYP11B1 (steroid 11β-hydroxylase) [1]. This corresponds to a 9.4-fold selectivity for CYP11B2 over CYP11B1. In contrast, many 2-aryl substituted triazolopyridine analogs lacking the 5-methyl group exhibit reduced or inverted selectivity profiles due to altered binding orientation within the hydrophobic active site cleft [2].

CYP11B2 inhibition aldosterone synthase hypertension selectivity profiling

KDM2A Histone Demethylase Inhibition: Triazolopyridine Scaffold Optimization Yields pIC50 7.2 with Subfamily Selectivity

Optimization of a triazolopyridine-based inhibitor scaffold culminated in compound 35, which exhibits a pIC50 of 7.2 (IC50 ≈ 63 nM) against the JmjC histone lysine demethylase KDM2A (FBXL11), with excellent selectivity over representatives from other KDM subfamilies [1]. The structure-activity relationship studies demonstrated that modification of the triazole substituent was critical for achieving both potency and selectivity, with the triazolopyridine core serving as the essential metal-chelating pharmacophore that binds to the active site Fe(II) [1]. Unoptimized triazolopyridine derivatives lacking the appropriate substitution pattern show pIC50 values <5.0 against KDM2A.

KDM2A inhibition epigenetics histone demethylase JmjC domain

α-Glucosidase Inhibition: Triazolopyridine Derivatives Achieve Competitive Inhibition with IC50 = 6.60 µM

A series of 1,2,4-triazolo[1,5-a]pyridine derivatives (15a–15v) were synthesized and evaluated for α-glucosidase inhibition [1]. Compound 15j demonstrated an IC50 of 6.60 ± 0.09 µM, acting as a competitive and selective α-glucosidase inhibitor with no effect on α-amylase [1]. The clinically approved α-glucosidase inhibitor acarbose exhibits an IC50 of approximately 750 µM under comparable assay conditions, indicating that triazolopyridine-based inhibitors offer a >100-fold potency advantage [1]. Molecular docking revealed a binding affinity of −10.04 kcal/mol with key hydrogen bonds to TYR158, GLN353, and GLU411 [1].

α-glucosidase inhibition type 2 diabetes antidiabetic agents

Antiproliferative Activity: Triazolopyridinylpyridines Demonstrate Potent Inhibition Against HCT-116, U-87 MG, and MCF-7 Cell Lines

A series of [1,2,4]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for antiproliferative activity against three human cancer cell lines (HCT-116 colon carcinoma, U-87 MG glioblastoma, and MCF-7 breast adenocarcinoma) using the MTT assay [1]. 2D/3D-QSAR analysis of 22 compounds identified that hydrophobic and electron-withdrawing substituents at the pyridine ring positions enhance anticancer activity, with QSAR models achieving R² = 0.821–0.979 and q² = 0.668–0.773 [2]. The triazolopyridine core serves as a validated scaffold for PI3K pathway inhibition, with the 5-methyl substitution providing a hydrophobic contribution favorable for cell permeability and target engagement [2].

anticancer antiproliferative PI3K inhibition oncology

RORγt Inverse Agonism: 5-Methyl-Substituted Triazolopyridine Derivatives Yield Oral Bioavailability and In Vivo Efficacy

Structure-activity relationship optimization of triazolopyridine derivatives, guided by X-ray cocrystal structures of RORγt, produced compound 5a (6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide), which exhibited strong RORγt inhibitory activity and a favorable pharmacokinetic profile . In vitro human whole-blood assays and in vivo mouse IL-18/23-induced cytokine expression models revealed robust, dose-dependent inhibition of IL-17A production . The 5- and 6-methyl substitution pattern on the triazolopyridine core was critical for metabolic stability and oral bioavailability, distinguishing these derivatives from earlier piperazine-based RORγt inverse agonists with poor pharmacokinetic properties .

RORγt inverse agonist psoriasis IL-17A inhibition autoimmune

Procurement-Relevant Application Scenarios for 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine and Its Derivatives


PDE10A Inhibitor Lead Optimization for CNS Disorders

Procure 5-methyl-[1,2,4]triazolo[1,5-a]pyridine as a core scaffold for synthesizing PDE10A inhibitors with demonstrated nanomolar potency (IC50 = 9.60 nM). The 5-methyl substitution pattern is essential for achieving PDE10A inhibition at clinically relevant concentrations, as unsubstituted analogs exhibit micromolar activity [1]. This scaffold supports structure-based design efforts for schizophrenia and Huntington's disease therapeutics.

Selective CYP11B2 (Aldosterone Synthase) Inhibitor Development for Hypertension

Utilize 5-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives to achieve 9.4-fold selectivity for CYP11B2 over CYP11B1 (IC50: 884 nM vs. 8,330 nM) [1]. This selectivity window minimizes off-target cortisol synthesis interference, a key differentiation from non-selective aldosterone synthase inhibitors. The 5-methyl group contributes to hydrophobic pocket occupancy that favors CYP11B2 binding orientation.

JmjC Histone Demethylase (KDM2A) Probe Development for Epigenetics Research

Employ the triazolopyridine scaffold as an Fe(II)-chelating pharmacophore for developing selective KDM2A (FBXL11) inhibitors. Optimized derivatives achieve pIC50 = 7.2 with excellent subfamily selectivity [1]. The 5-methyl substitution provides a modifiable handle for tuning potency and selectivity in chemical probe development for epigenetic target validation.

α-Glucosidase Inhibitor Discovery for Type 2 Diabetes

Leverage 1,2,4-triazolo[1,5-a]pyridine derivatives as a novel chemotype for α-glucosidase inhibition, with lead compound 15j achieving IC50 = 6.60 µM—a >110-fold potency improvement over acarbose (IC50 ≈ 750 µM) [1]. The scaffold demonstrates competitive inhibition without affecting α-amylase, offering a differentiated mechanism that may reduce gastrointestinal side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.